

## Investigational Uses of Tebideutorexant for Anxiety Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Tebideutorexant** (also known as JNJ-61393215) is an investigational, orally active, selective orexin-1 receptor (OX1R) antagonist that was under development by Janssen Pharmaceuticals for the treatment of anxiety and depressive disorders.[1] The orexin system, comprised of orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a key regulator of arousal, wakefulness, and stress responses. Preclinical and early clinical evidence has suggested that hyperactivity of the orexin system, particularly through the OX1R pathway, may be implicated in the pathophysiology of anxiety and panic disorders.[2] This technical guide provides a comprehensive overview of the investigational uses of **tebideutorexant** for anxiety disorders, detailing its mechanism of action, preclinical and clinical findings, and associated experimental protocols.

# Mechanism of Action: Targeting the Orexin-1 Receptor

**Tebideutorexant** functions as a selective antagonist of the orexin-1 receptor (OX1R).[1] Orexin neurons, located in the lateral hypothalamus, project to various brain regions associated with anxiety and fear, such as the amygdala.[3] The binding of orexin-A to OX1R, a Gq-protein coupled receptor, is thought to trigger a signaling cascade that contributes to heightened arousal and anxiety-like states.[4][5]



Upon activation by orexin-A, the OX1R stimulates Gq proteins, leading to the activation of phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5][6] This signaling pathway is believed to contribute to the neuronal excitability observed in anxiety states. By selectively blocking the OX1R, **tebideutorexant** aims to attenuate this signaling cascade and thereby reduce anxiety.



Click to download full resolution via product page

Orexin-1 Receptor Signaling Pathway and **Tebideutorexant**'s Point of Intervention.

# Preclinical Investigations Carbon Dioxide (CO2)-Induced Anxiety Model in Rats

**Tebideutorexant** has been evaluated in a preclinical rat model that utilizes carbon dioxide (CO2) inhalation to induce panic-like behaviors, a translational model for panic and anxiety disorders.[2]

Experimental Protocol:



- Subjects: Male Sprague-Dawley rats.
- Housing: Group-housed with a 12-hour light/dark cycle, with food and water available ad libitum.
- Drug Administration: **Tebideutorexant** was administered orally at doses of 3, 10, and 30 mg/kg. A less active enantiomer, JNJ-63821238, was used as a negative control.
- CO2 Challenge: Rats were exposed to a 20% CO2 concentration for a specified period.
- Behavioral Assessment: The primary behavioral endpoint was social interaction time. A
  reduction in social interaction is indicative of an anxiety-like state.
- Physiological Monitoring: Cardiovascular parameters, including heart rate and blood pressure, were monitored to assess autonomic responses to the CO2 challenge.

### **Key Findings:**

**Tebideutorexant** demonstrated a dose-dependent attenuation of CO2-induced panic-like behavior.[2] Specifically, the 10 mg/kg and 30 mg/kg doses significantly blocked the reduction in social interaction time caused by the CO2 challenge.[2] Notably, **tebideutorexant** did not significantly alter baseline locomotor activity or cardiovascular parameters, suggesting a specific anxiolytic effect without sedative properties.[2]

Table 1: Preclinical Efficacy of **Tebideutorexant** in the Rat CO2-Induced Anxiety Model



| Treatment Group           | Dose (mg/kg) | Change in Social<br>Interaction Time<br>vs. Control | Statistical<br>Significance |
|---------------------------|--------------|-----------------------------------------------------|-----------------------------|
| Tebideutorexant           | 3            | No significant change                               | -                           |
| Tebideutorexant           | 10           | Significant attenuation of CO2-induced reduction    | p < 0.05                    |
| Tebideutorexant           | 30           | Significant attenuation of CO2-induced reduction    | p < 0.05                    |
| JNJ-63821238<br>(Control) | 30           | No significant change                               | -                           |

Data synthesized from preclinical studies.[2]

## **Clinical Development**

**Tebideutorexant** has been investigated in Phase 1 and Phase 2a clinical trials.

# Phase 1: Safety, Tolerability, and Pharmacokinetics in Healthy Volunteers

A first-in-human, single-ascending dose (SAD) and multiple-ascending dose (MAD) study was conducted to evaluate the safety, tolerability, and pharmacokinetics of **tebideutorexant** in healthy male subjects.[2]

### Experimental Protocol:

- Study Design: Randomized, placebo-controlled, double-blind, single and multiple ascending dose study.
- Participants: Healthy male volunteers.
- Dosage (SAD): Single oral doses ranging from 1 mg to 90 mg.[7][8]



- Pharmacokinetic Assessments: Plasma concentrations of tebideutorexant were measured at various time points to determine key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[2]
- Safety and Tolerability: Assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Pharmacokinetic Profile:

**Tebideutorexant** was rapidly absorbed, with a median Tmax ranging from 1.0 to 2.25 hours.[7] [8] The elimination half-life was estimated to be between 13.6 and 24.6 hours.[7][8] Exposure (Cmax and AUC) increased in a dose-proportional manner up to 30 mg.[2]

Table 2: Single Ascending Dose Pharmacokinetics of **Tebideutorexant** in Healthy Male Volunteers

| Dose (mg) | Cmax (ng/mL, mean ± SD) | Tmax (h, median) |
|-----------|-------------------------|------------------|
| 1         | 97.4 ± 10.1             | 1.00 - 1.50      |
| 30        | 2850 ± 701              | 1.00 - 1.50      |
| 45        | -                       | 2.25             |
| 60        | -                       | 2.25             |
| 90        | 4497 ± 664              | 2.25             |

Data from single ascending dose cohorts.[7]

Human CO2 Challenge Study:

Within the Phase 1 program, a study was conducted to assess the anxiolytic effects of **tebideutorexant** using a 35% CO2 inhalation challenge in healthy volunteers.[2]

Experimental Protocol:

Participants: Healthy volunteers.



- Treatment: A 90 mg dose of **tebideutorexant** was administered.
- Challenge: Participants underwent a 35% CO2 inhalation challenge to induce fear and anxiety symptoms.
- Outcome Measure: The primary outcome was the change in fear and anxiety symptoms.

### Key Findings:

A 90 mg dose of **tebideutorexant** demonstrated a significant reduction in CO2-induced fear and anxiety symptoms (p < 0.02), with an effect size comparable to that of alprazolam.[2] The most frequently reported adverse events were mild somnolence and headache.[2]

## Phase 2a: Adjunctive Treatment for Major Depressive Disorder with Anxious Distress

A Phase 2a, double-blind, placebo-controlled, randomized study (NCT04080752) was conducted to evaluate the efficacy, safety, and tolerability of **tebideutorexant** as an adjunctive treatment for patients with Major Depressive Disorder (MDD) with anxious distress who had a suboptimal response to standard antidepressants.[1]

#### Experimental Protocol:

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: Adults (18-64 years) with a primary diagnosis of MDD with anxious distress and a suboptimal response to at least one standard antidepressant.
- Treatment: Participants were randomized to receive either 135 mg of tebideutorexant or placebo once daily for 6 weeks, in addition to their ongoing antidepressant treatment.
- Primary Endpoint: Change from baseline to week 6 in the 17-item Hamilton Depression Rating Scale (HDRS-17) total score.
- Key Secondary Endpoint: Change from baseline to week 6 in the Hamilton Anxiety Rating Scale (HAM-A) total score.





Click to download full resolution via product page

Phase 2a Clinical Trial Workflow for **Tebideutorexant** in MDD with Anxious Distress.

### Key Findings:

The study did not meet its primary or key secondary endpoints. There was no statistically significant difference in the change from baseline to week 6 on the HDRS-17 or the HAM-A total scores between the **tebideutorexant** and placebo groups.[1] The safety profile of **tebideutorexant** was consistent with previous studies, with no new safety concerns identified.



Table 3: Phase 2a Clinical Trial Efficacy Results

| Endpoint                   | Tebideutorexa<br>nt (135 mg) | Placebo | Least Squares<br>Mean<br>Difference (SE) | p-value |
|----------------------------|------------------------------|---------|------------------------------------------|---------|
| Change in<br>HDRS-17 Score | -                            | -       | -0.67 (0.893)                            | 0.2227  |
| Change in HAM-<br>A Score  | -                            | -       | 0.23 (1.007)                             | 0.5889  |

Data from the NCT04080752 clinical trial.[1]

## Conclusion

**Tebideutorexant**, a selective OX1R antagonist, has been investigated as a potential treatment for anxiety disorders based on a strong preclinical rationale. While early human studies using a CO2 challenge model showed promising anxiolytic effects, a larger Phase 2a trial in patients with MDD and anxious distress did not demonstrate a significant improvement in anxiety or depressive symptoms compared to placebo. As of early 2025, further development of **tebideutorexant** for anxiety and depressive disorders has not been reported. The findings from the clinical development program of **tebideutorexant** provide valuable insights into the therapeutic potential and challenges of targeting the orexin-1 receptor for the treatment of anxiety-related conditions. Further research may be needed to identify specific patient populations or anxiety disorder subtypes that may benefit from this mechanism of action.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. ClinicalTrials.gov [clinicaltrials.gov]

## Foundational & Exploratory





- 2. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. The role of the orexin system in the neurobiology of anxiety disorders: Potential for a novel treatment target PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 6. IP3-independent signalling of OX1 orexin/hypocretin receptors to Ca2+ influx and ERK -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. Pharmacological characterization of the selective orexin-1 receptor antagonist JNJ-61393215 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigational Uses of Tebideutorexant for Anxiety Disorders: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10832554#investigational-uses-of-tebideutorexant-for-anxiety-disorders]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com